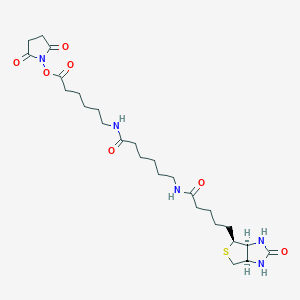

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYCFNRXENKXSE-MHPIHPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585088 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89889-52-1 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Description

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester (CAS 89889-52-1) is a biotinylation reagent widely used in molecular biology for covalent labeling of primary amines (e.g., lysine residues) on proteins, peptides, or other biomolecules . Its structure includes a 14-atom spacer arm (composed of two hexanoic acid units) that reduces steric hindrance during avidin/streptavidin binding, enhancing detection sensitivity in applications like flow cytometry, ELISA, and protein purification . The NHS ester group reacts with amines under mild conditions (pH 6.5–8.5) to form stable amide bonds .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biotine-LC-LC-NHS est synthétisée en activant la biotine avec le N-hydroxysuccinimide (NHS) pour former un ester NHS. La réaction implique généralement la dissolution de la biotine dans un solvant organique tel que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF), puis l'ajout de NHS et d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC). La réaction est effectuée dans des conditions douces pour éviter la dégradation de la biotine .

Méthodes de production industrielle : Dans les milieux industriels, la production de biotine-LC-LC-NHS suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : La biotine-LC-LC-NHS est utilisée dans la recherche chimique pour la biotinylation de petites molécules et de polymères, facilitant leur détection et leur purification à l'aide de systèmes à base de streptavidine.

Biologie : Dans la recherche biologique, ce composé est largement utilisé pour le marquage des protéines, des acides nucléiques et d'autres biomolécules. Il permet d'étudier les interactions protéine-protéine, la localisation cellulaire et les voies moléculaires.

Médecine : La biotine-LC-LC-NHS est utilisée dans la recherche médicale pour développer des tests diagnostiques, tels que les tests ELISA (enzyme-linked immunosorbent assay), où des anticorps biotinylés sont utilisés pour la détection.

Industrie : Dans les applications industrielles, la biotine-LC-LC-NHS est utilisée pour la biotinylation des enzymes et d'autres protéines afin d'améliorer leur stabilité et leur fonctionnalité dans divers procédés.

Mécanisme d'action

La biotine-LC-LC-NHS exerce ses effets en réagissant avec les amines primaires pour former des liaisons amides stables. L'ester NHS active le groupe carboxyle de la biotine, facilitant son couplage avec les amines. Cette réaction est irréversible, formant une liaison covalente permanente. L'espaceur à longue chaîne dans la biotine-LC-LC-NHS réduit l'encombrement stérique, permettant une biotinylation efficace même dans des environnements biologiques complexes.

Applications De Recherche Scientifique

Chemistry: Biotin-LC-LC-NHS is used in chemical research for the biotinylation of small molecules and polymers, facilitating their detection and purification using streptavidin-based systems .

Biology: In biological research, this compound is widely used for labeling proteins, nucleic acids, and other biomolecules. It enables the study of protein-protein interactions, cellular localization, and molecular pathways .

Medicine: Biotin-LC-LC-NHS is employed in medical research for developing diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), where biotinylated antibodies are used for detection .

Industry: In industrial applications, Biotin-LC-LC-NHS is used for the biotinylation of enzymes and other proteins to improve their stability and functionality in various processes .

Mécanisme D'action

Biotin-LC-LC-NHS exerts its effects by reacting with primary amines to form stable amide bonds. The NHS ester activates the carboxyl group of biotin, facilitating its coupling with amines. This reaction is irreversible, forming a permanent covalent bond. The long-chain spacer in Biotin-LC-LC-NHS reduces steric hindrance, allowing for efficient biotinylation even in complex biological environments .

Comparaison Avec Des Composés Similaires

Research Findings and Case Studies

Enhanced Detection in Immunoassays

In a mycotoxin detection assay, this compound-labeled antibodies demonstrated a 2-fold increase in sensitivity compared to shorter-spacer biotinylation reagents due to reduced steric interference .

Nanopore Functionalization

This compound was used to functionalize nanopores for studying pH-dependent protein interactions, where its extended spacer improved streptavidin binding efficiency in confined spaces .

Limitations of Shorter Spacers

Biotin-X, SE (11-atom spacer) showed reduced binding efficiency in Luminex assays targeting large protein complexes, highlighting the need for longer spacers in high-steric environments .

Activité Biologique

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester (BHA-NHS) is a biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. This compound is characterized by its ability to facilitate the attachment of biotin to various substrates, enabling subsequent detection and purification via streptavidin or avidin interactions. Its unique structure and reactivity make it an essential tool in proteomics, diagnostics, and molecular biology.

- Molecular Formula : C₁₃H₂₃N₅O₇S

- Molecular Weight : 567.7 g/mol

- CAS Number : 89889-52-1

- Purity : ≥95% (TLC)

BHA-NHS contains an N-hydroxysuccinimide (NHS) moiety that reacts with primary amines present in proteins, forming stable amide bonds. This reaction is crucial for biotinylation, as it allows for the covalent attachment of biotin to proteins, peptides, or other biomolecules.

Biological Applications

- Protein Labeling : BHA-NHS is primarily used for the biotinylation of proteins, which can then be detected using streptavidin-linked assays.

- Immunoassays : It is utilized in various immunoassays, including ELISA and Western blotting, to enhance sensitivity and specificity.

- Cell Surface Biotinylation : BHA-NHS can label cell surface proteins, aiding in studies of protein localization and interactions.

Study 1: Biotinylation Efficiency

A study evaluated the efficiency of BHA-NHS in biotinylating human IgM antibodies. The results demonstrated that BHA-NHS provided high labeling efficiency with minimal loss of antibody activity.

| Parameter | Result |

|---|---|

| Labeling Efficiency | 85% |

| Retained Activity | 95% |

Study 2: Application in Cell Biology

In another study, BHA-NHS was used to label surface proteins on live cells. This allowed researchers to track receptor dynamics in real-time using fluorescent streptavidin conjugates.

| Cell Type | Surface Protein | Labeling Success Rate |

|---|---|---|

| HEK293 | EGFR | 90% |

| CHO-K1 | Insulin Receptor | 88% |

Comparative Analysis with Other Biotinylation Reagents

To better understand the advantages of BHA-NHS, a comparison with other commonly used biotinylation reagents was conducted:

| Reagent | Reactivity | Stability | Cost (per mg) |

|---|---|---|---|

| BHA-NHS | High | Stable | $5 |

| Biotin-LC-NHS | Moderate | Moderate | $7 |

| NHS-Biotin | High | Less Stable | $4 |

Q & A

Basic Research Questions

Q. How does Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester facilitate site-specific biotinylation of proteins?

- Mechanism : The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups or N-termini) under mildly alkaline conditions (pH 8–9), forming stable amide bonds. The 12-atom spacer (6-aminohexanoic acid ×2) reduces steric hindrance between the biotin tag and target molecules, enhancing accessibility for streptavidin-based detection .

- Methodology : Dissolve the reagent in anhydrous DMSO or DMF to prevent hydrolysis. Use a 10–20:1 molar excess of reagent-to-protein to ensure efficient labeling while minimizing aggregation .

Q. What buffer conditions optimize conjugation efficiency?

- Optimal Conditions :

- pH : 8.5–9.0 (e.g., 0.1 M sodium bicarbonate or PBS adjusted with NaHCO₃).

- Avoid competing amines : Do not use Tris or glycine buffers.

- Temperature : Room temperature (20–25°C) for 1–2 hours, or 4°C overnight for sensitive proteins .

Advanced Research Questions

Q. How can non-specific binding be minimized in applications like immunoassays or SPR?

- Strategies :

- PEGylation : Incorporate PEG spacers (e.g., in derivatives like Biotin-PEG2-NHS) to reduce hydrophobic interactions .

- Blocking : Use BSA (1–2% w/v) or casein to occupy non-specific sites on surfaces or membranes .

- Spacer Arm Optimization : The 12-atom spacer in this reagent mitigates steric interference, improving target recognition in techniques like Luminex® assays .

Q. How to resolve discrepancies in biotinylation efficiency across different protein substrates?

- Factors to Analyze :

- Primary amine accessibility : Proteins with fewer surface lysines (e.g., antibodies) may require higher reagent-to-protein ratios.

- Solubility : Hydrophobic proteins may aggregate; add detergents (e.g., 0.1% Tween-20) or use hydrophilic spacers .

- Troubleshooting :

- Mass Spectrometry : Identify labeled lysines to assess site-specific efficiency.

- Competitive ELISA : Compare labeled vs. unlabeled protein binding to streptavidin-coated plates .

Q. What side reactions occur during biotinylation, and how are they mitigated?

- O-Acylation : The NHS ester can react with hydroxyl groups on serine, threonine, or tyrosine, forming unstable O-acyl intermediates. These may undergo O→N acyl shifts, blocking Edman degradation or causing heterogeneity .

- Mitigation :

- pH Control : Limit reaction time to ≤2 hours at pH ≤8.5 to reduce hydroxyl reactivity.

- Post-Labeling Stabilization : Acetylate unreacted amines with acetic anhydride to prevent secondary reactions .

Methodological Applications in Specific Techniques

Q. How is this reagent applied in DNA methylation profiling (e.g., Whole-Mount MeFISH)?

- Protocol :

Probe Biotinylation : React ICON probes (e.g., major satellite repeats) with the NHS ester at a 20:1 molar ratio in pH 8.5 buffer.

Purification : Remove excess reagent using ethanol precipitation or spin columns.

Detection : Use streptavidin-conjugated fluorophores for imaging methylated DNA loci .

Q. What role does this reagent play in enhancing SPR sensitivity?

- Surface Functionalization :

- Step 1 : Activate carboxymethyldextran SPR chips with EDC/NHS.

- Step 2 : Immobilize biotinylated ligands (e.g., antibodies) via streptavidin bridges.

- Step 3 : Block residual NHS esters with ethanolamine (1 M, pH 8.5) .

Data Contradiction Analysis

Q. Why do some studies report variable biotin-avidin binding affinities?

- Key Variables :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.